Ethanol-13C2

Description

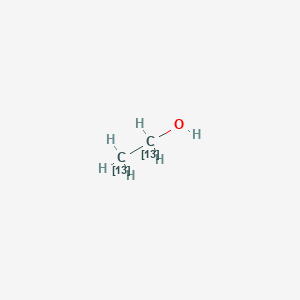

Structure

3D Structure

Propriétés

IUPAC Name |

(1,2-13C2)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318065 | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.054 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-79-6 | |

| Record name | Ethanol-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70753-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ethanol-13C2 and its chemical properties?

An In-depth Technical Guide to Ethanol-13C2 for Researchers, Scientists, and Drug Development Professionals

This compound is a stable, non-radioactive isotopologue of ethanol where both carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the metabolic fate of ethanol and its byproducts within biological systems. Its primary application lies in elucidating metabolic pathways and quantifying fluxes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of this compound, its chemical properties, and its application in metabolic research.

Chemical and Physical Properties

This compound, also known as Ethyl alcohol-¹³C₂, shares the same general chemical reactivity as unlabeled ethanol but has a higher molecular weight due to the presence of two ¹³C atoms.[3][4] This mass difference is the basis for its use in mass spectrometry-based metabolic tracing.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| Linear Formula | ¹³CH₃¹³CH₂OH | [3] |

| Molecular Weight | 48.05 g/mol | [3][4] |

| CAS Number | 70753-79-6 | [3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.839 g/mL at 25 °C | [3] |

| Boiling Point | 78 °C (lit.) | [3] |

| Melting Point | -114 °C (lit.) | [3] |

| Refractive Index | n20/D 1.362 (lit.) | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [3] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |

| InChI Key | LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | [3] |

| SMILES String | [13CH3][13CH2]O | [3] |

Metabolic Pathway of this compound

When introduced into a biological system, this compound follows the same metabolic pathways as unlabeled ethanol. The liver is the primary site of ethanol metabolism.[5][6] The ¹³C labels are transferred to its metabolites, allowing them to be distinguished from their endogenous, unlabeled counterparts.

The primary metabolic pathway is a two-step oxidation process:

-

Oxidation to Acetaldehyde: this compound is first oxidized to Acetaldehyde-13C2 by alcohol dehydrogenase (ADH) in the cytosol. This reaction uses NAD+ as a cofactor, which is reduced to NADH.[6]

-

Oxidation to Acetate: Acetaldehyde-13C2 is then rapidly oxidized to Acetate-13C2 by aldehyde dehydrogenase (ALDH), primarily in the mitochondria. This step also reduces NAD+ to NADH.[6]

-

Formation of Acetyl-CoA: The resulting Acetate-13C2 can be activated to Acetyl-CoA-13C2 by acetyl-CoA synthetase. This ¹³C-labeled Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or lipid synthesis.[7] The ¹³C atoms can also be incorporated into other molecules, such as amino acids (e.g., glutamate and glutamine) and neurotransmitters.[5][8]

Metabolic pathway of this compound.

Experimental Protocols

The use of this compound in research primarily involves metabolic tracing studies. Below are generalized protocols for in vivo animal studies and subsequent analysis using mass spectrometry.

In Vivo Metabolic Tracing with this compound in Mice

This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[7]

Objective: To trace the incorporation of ¹³C from this compound into downstream metabolites in various tissues.

Materials:

-

This compound (≥99% purity)

-

8-week-old male C57BL/6J mice

-

Maltose dextrin (for control group)

-

Oral gavage needles

-

Equipment for blood and tissue collection

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

-

Dosing Preparation: Prepare a solution of this compound in sterile water. A typical dose is 5 g/kg body weight.[7] For the control group, prepare a calorically equivalent solution of maltose dextrin.

-

Administration: Administer the this compound solution or the control solution to the mice via oral gavage.

-

Sample Collection: At specified time points (e.g., 0, 4, and 24 hours post-gavage), collect blood samples.[7] Following the final blood collection, euthanize the mice and harvest tissues of interest (e.g., liver, brain).

-

Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80 °C until further analysis. Process blood samples to separate plasma or serum, and store at -80 °C.

-

Metabolite Extraction: Perform metabolite extraction from the collected tissues and plasma/serum using appropriate methods (e.g., methanol/chloroform extraction for polar and nonpolar metabolites).

-

Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS) or NMR to identify and quantify the incorporation of the ¹³C label.

Sample Preparation and Analysis by Mass Spectrometry

This is a general workflow for preparing samples for LC-MS/MS analysis to measure the isotopic enrichment of metabolites.

Objective: To quantify the abundance of ¹³C-labeled metabolites derived from this compound.

Materials:

-

Metabolite extracts from the in vivo study

-

LC-MS/MS system (e.g., a hybrid quadrupole-Orbitrap mass spectrometer)[7]

-

Appropriate solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

-

Internal standards (optional, for absolute quantification)

Procedure:

-

Sample Reconstitution: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent compatible with the LC-MS system.

-

Chromatographic Separation: Inject the reconstituted samples into the LC system. Use a chromatographic method (e.g., reversed-phase or HILIC chromatography) that provides good separation of the target metabolites.

-

Mass Spectrometry Analysis: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The MS is operated to detect the mass-to-charge ratio (m/z) of both the unlabeled (¹²C) and the ¹³C-labeled versions of the metabolites of interest.

-

Data Analysis: Process the raw MS data to obtain the peak areas for the different isotopologues of each metabolite. The isotopic enrichment can be calculated as the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool.

Workflow for a metabolic tracing study.

Applications in Research and Drug Development

This compound is a powerful tool for:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving ethanol.[2]

-

Neurobiology: Studying the effects of ethanol metabolism on the brain and neurotransmitter synthesis.[5][8]

-

Alcohol-Related Diseases: Investigating the metabolic changes associated with conditions like alcoholic liver disease, including effects on epigenetic modifications like histone acetylation.[7]

-

Drug Metabolism Studies: Assessing how co-administered drugs affect the metabolic pathways of ethanol.

-

Food and Beverage Science: Determining the origin of ethanol in alcoholic beverages through isotope ratio mass spectrometry.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Ethanol-2-13C 13C 99atom 14770-41-3 [sigmaaldrich.com]

- 3. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]

- 4. This compound | C2H6O | CID 12201694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 7. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic products of [2-(13) C]ethanol in the rat brain after chronic ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oiv.int [oiv.int]

Synthesis and isotopic purity of Ethanol-13C2

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethanol-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and analysis of Ethanol-¹³C₂, a crucial stable isotope-labeled compound used in a wide array of scientific applications, including metabolic research, mechanistic studies, and as an internal standard in quantitative analyses.

Introduction to Ethanol-¹³C₂

Ethanol-¹³C₂ (¹³CH₃¹³CH₂OH) is an isotopologue of ethanol where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift (M+2), making it readily distinguishable from its unlabeled counterpart by mass spectrometry and NMR spectroscopy[1]. Its use is paramount in tracer studies for metabolic flux analysis and in isotope dilution mass spectrometry for accurate quantification of ethanol in various matrices[2]. Commercially available Ethanol-¹³C₂ typically boasts high isotopic purity, often exceeding 99 atom % ¹³C[1][3].

Synthesis of Ethanol-¹³C₂

The most common and straightforward laboratory synthesis of Ethanol-¹³C₂ involves the reduction of fully labeled Acetic acid-¹³C₂. This method is efficient and utilizes readily available starting materials.

Synthetic Pathway: Reduction of Acetic Acid-¹³C₂

The synthesis proceeds via the reduction of the carboxylic acid group of Acetic acid-¹³C₂ using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent[4].

Caption: Synthetic pathway for Ethanol-¹³C₂ via reduction of Acetic acid-¹³C₂.

Experimental Protocol: Synthesis via LiAlH₄ Reduction

This protocol outlines the reduction of Acetic acid-¹³C₂ to Ethanol-¹³C₂. Safety Note: Lithium Aluminum Hydride reacts violently with water and is highly flammable. All procedures must be conducted in a fume hood with appropriate personal protective equipment, and all glassware must be rigorously dried.

Materials:

-

Acetic acid-¹³C₂ (99 atom % ¹³C)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Distilled Water

-

Dilute Sulfuric Acid (e.g., 2M)

-

Anhydrous Magnesium Sulfate or Molecular Sieves[5]

Apparatus:

-

Round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Simple distillation apparatus[6]

Procedure:

-

Setup: Assemble the dry round-bottom flask, reflux condenser, and dropping funnel. Maintain a dry, inert atmosphere (e.g., under nitrogen or argon).

-

Reaction: Suspend Lithium Aluminum Hydride in anhydrous diethyl ether in the round-bottom flask with stirring. Cool the flask in an ice bath.

-

Addition of Acetic Acid: Dissolve Acetic acid-¹³C₂ in anhydrous diethyl ether and add it to the dropping funnel. Add the acetic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Workup): Cool the reaction mixture back down in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.

-

Drying: Dry the combined ether extracts over anhydrous magnesium sulfate[5].

-

Purification: Filter off the drying agent. Purify the resulting Ethanol-¹³C₂ by simple distillation, collecting the fraction boiling at approximately 78-79°C[6].

Isotopic Purity Analysis

Determining the isotopic purity of Ethanol-¹³C₂ is critical for its application. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly accurate method for determining the ¹³C/¹²C ratio[2][7]. The sample is first separated by GC, then combusted to CO₂, and the resulting gas is analyzed by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the labeled carbon atoms. For Ethanol-¹³C₂, the spectrum will show characteristic signals for the two ¹³C atoms. The absence of signals at the chemical shifts for natural abundance ¹²C-ethanol confirms high isotopic enrichment[8][9]. Quantitative ¹³C NMR can be used to determine the atom % ¹³C[10].

Analytical Workflow

The general workflow for purity analysis involves sample preparation followed by instrumental analysis.

Caption: General workflow for the isotopic purity analysis of Ethanol-¹³C₂.

Experimental Protocol: ¹³C NMR for Isotopic Purity

Materials:

-

Synthesized Ethanol-¹³C₂

-

Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

Apparatus:

-

High-field NMR Spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the Ethanol-¹³C₂ sample in a deuterated solvent (e.g., 5-10 mg in 0.6 mL CDCl₃) in an NMR tube.

-

Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei for accurate integration. An inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE).

-

Analysis: Process the spectrum. The presence of two distinct signals corresponding to ¹³CH₃ and ¹³CH₂ confirms the product. The isotopic purity is determined by comparing the integrals of the ¹³C signals to any residual signals from unlabeled material at the corresponding chemical shifts, though at >99% purity, the unlabeled signals are often undetectable.

Data Summary

The following tables summarize key quantitative data for Ethanol-¹³C₂.

Table 1: Physical and Isotopic Properties

| Property | Value | Reference |

| Chemical Formula | ¹³CH₃¹³CH₂OH | [11] |

| Molecular Weight | 48.05 g/mol | [11] |

| CAS Number | 70753-79-6 | [11] |

| Boiling Point | 78 °C (lit.) | [1] |

| Melting Point | -114 °C (lit.) | [1] |

| Density | 0.839 g/mL at 25 °C | |

| Mass Shift | M+2 | [1] |

Table 2: Commercial Isotopic Purity Specifications

| Supplier | Isotopic Purity (atom % ¹³C) | Chemical Purity |

| Sigma-Aldrich | ≥ 99% | ≥ 99% (CP) |

| Cambridge Isotope Labs | 99% | 98% |

References

- 1. Ethanol-13C2 13C 99atom 70753-79-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. eurisotop.com [eurisotop.com]

- 4. quora.com [quora.com]

- 5. How to Make 100% Ethanol (Anhydrous/Absolute/Biofuel) : 6 Steps (with Pictures) - Instructables [instructables.com]

- 6. youtube.com [youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethanol(64-17-5) 13C NMR spectrum [chemicalbook.com]

- 10. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and Its Pivotal Role in Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and pharmaceutical development, understanding the dynamic flow of molecules within a biological system is paramount. Stable isotope tracing, particularly utilizing the naturally occurring carbon-13 (¹³C) isotope, has emerged as a cornerstone technique for elucidating metabolic pathways, quantifying fluxes, and assessing drug efficacy. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its fundamental principles as a tracer, and its critical applications in scientific research and drug development, complete with detailed experimental protocols and data presentation formats.

The Core Principle: Leveraging the Natural Scarcity of ¹³C

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier, stable isotope ¹³C.[1][2][3] This low natural abundance is the key to its power as a tracer. By introducing molecules artificially enriched with ¹³C into a biological system, researchers can track their journey and transformation, as the ¹³C "label" distinguishes them from the vast background of endogenous ¹²C-containing molecules.[4][5]

The analysis of ¹³C incorporation is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] These methods can differentiate between molecules based on the mass difference imparted by the ¹³C isotope or its unique nuclear spin properties.[7]

Quantitative Data Summary

For effective comparison and analysis, quantitative data from ¹³C tracer studies are typically organized into structured tables.

Table 1: Natural Abundance of Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 |

| ¹⁴C | 6 | 8 | Trace (~1 part per trillion) | 14.003241 |

| Source: Data compiled from multiple sources.[1][2][][9] |

Table 2: Illustrative Mass Isotopologue Distribution (MID) for Citrate from a ¹³C-Glucose Tracer Study

| Isotopologue | Mass Shift | Measured Relative Abundance (%) (Control) | Measured Relative Abundance (%) (Treated) |

| M+0 | 0 | 95.2 | 85.1 |

| M+1 | +1 | 3.5 | 5.2 |

| M+2 | +2 | 0.8 | 6.3 |

| M+3 | +3 | 0.3 | 2.1 |

| M+4 | +4 | 0.1 | 0.8 |

| M+5 | +5 | <0.1 | 0.3 |

| M+6 | +6 | <0.1 | 0.2 |

| Note: This table presents hypothetical data for illustrative purposes. The M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, and so on, ¹³C atoms incorporated from the tracer. This distribution provides insights into the activity of metabolic pathways.[5][10] |

Applications in Research and Drug Development

The ability to trace metabolic pathways with ¹³C has profound implications across various scientific disciplines.

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][11] By analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can create a detailed map of cellular metabolism, identifying bottlenecks and key regulatory points.[5][12]

-

Drug Discovery and Development: In pharmacology, ¹³C tracers are invaluable for elucidating a drug's mechanism of action.[][13] By observing how a drug alters metabolic fluxes, researchers can confirm target engagement and understand its downstream effects on cellular physiology.[7] This is crucial for optimizing drug efficacy and identifying potential off-target effects.

-

Disease Pathophysiology: Many diseases, including cancer, diabetes, and neurodegenerative disorders, are characterized by altered metabolism.[7][14] ¹³C tracer studies allow for the precise mapping of these metabolic changes, providing insights into disease progression and identifying potential therapeutic targets.

-

Biomarker Discovery: By identifying metabolites that show altered labeling patterns in disease states, ¹³C tracing can aid in the discovery of novel biomarkers for diagnosis and prognosis.[10]

Experimental Protocols: A Step-by-Step Guide

The successful execution of a ¹³C tracer study requires meticulous planning and execution. The following are generalized protocols for the key experimental methodologies.

Mass Spectrometry (MS)-Based ¹³C Tracer Analysis

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass shift caused by ¹³C incorporation.[15]

1. Experimental Design:

- Tracer Selection: Choose a ¹³C-labeled substrate relevant to the pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism, [¹³C₅]-glutamine for the TCA cycle). The position of the ¹³C label can also be specific to probe particular reactions.[6][16]

- Labeling Duration: The incubation time with the tracer is critical and depends on the turnover rate of the metabolites being studied.[17]

- Controls: Include appropriate controls, such as unlabeled cells and cells treated with a vehicle.

2. Cell Culture and Isotope Labeling:

- Culture cells to the desired confluency.

- Replace the standard culture medium with a medium containing the ¹³C-labeled substrate.[10]

- Incubate for the predetermined duration under controlled conditions.

3. Metabolite Extraction:

- Rapidly quench metabolism to halt enzymatic activity, often by using cold methanol or by flash-freezing in liquid nitrogen.[10]

- Perform a phase separation to isolate polar metabolites (e.g., using a methanol/chloroform/water extraction).[17]

- Collect the polar metabolite fraction and dry it prior to analysis.

4. Mass Spectrometry Analysis:

- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC) or gas chromatography (GC).[15][18]

- Data Acquisition: Acquire data in a manner that allows for the detection of the different isotopologues for each metabolite of interest.

5. Data Analysis:

- Natural Abundance Correction: The raw data must be corrected for the natural abundance of ¹³C and other isotopes.[10][19]

- Mass Isotopologue Distribution (MID) Calculation: Determine the relative abundance of each isotopologue for every metabolite.[4]

- Metabolic Flux Analysis (MFA): Use computational models to estimate metabolic fluxes from the corrected MID data.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based ¹³C Tracer Analysis

NMR spectroscopy detects the nuclear spin of ¹³C, providing detailed information about the position of the label within a molecule.[7]

1. Sample Preparation:

- The quantity of material required for ¹³C NMR is significantly higher than for MS.[20][21]

- Dissolve the extracted and purified metabolites in a deuterated solvent (e.g., D₂O, CDCl₃) to an appropriate concentration.[22][23]

- Remove any solid particles by filtration to ensure high-quality spectra.[20]

2. NMR Data Acquisition:

- Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

- Pulse Sequences: Employ specific pulse sequences, such as proton-decoupled ¹³C NMR, to obtain clear spectra.[22]

- Acquisition Time: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are often necessary to achieve a good signal-to-noise ratio.[24]

3. Data Processing and Analysis:

- Fourier Transformation: Convert the acquired free induction decay (FID) into a spectrum.

- Phasing and Baseline Correction: Correct the spectrum for phase and baseline distortions.[22]

- Signal Integration and Interpretation: Integrate the signals corresponding to different carbon positions to determine the extent and location of ¹³C enrichment. This positional information is highly valuable for elucidating complex metabolic rearrangements.[25]

Visualizing Complexity: Pathways and Workflows

Diagrams are essential for visualizing the intricate relationships in metabolic pathways and experimental procedures.

Caption: A generalized workflow for a ¹³C tracer study.

Caption: Tracing ¹³C from Glucose through key metabolic pathways.

Caption: The logical principle behind isotope dilution for quantification.

Conclusion

The stable isotope ¹³C, despite its low natural abundance, is a titan in the world of metabolic research. Its application in tracer studies provides an unparalleled window into the dynamic operations of living systems. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C tracing is essential for pushing the boundaries of our knowledge in biology and medicine. By carefully designing and executing these powerful experiments, the scientific community can continue to unravel the complexities of metabolism and develop more effective therapies for a wide range of diseases.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

- 9. radiocarbon [ldeo.columbia.edu]

- 10. benchchem.com [benchchem.com]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. benchchem.com [benchchem.com]

- 23. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 24. youtube.com [youtube.com]

- 25. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

An In-depth Technical Guide to Stable Isotope Tracers in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is unattainable with traditional static measurements of metabolite levels.[1][2] By introducing molecules enriched with non-radioactive, heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), researchers can track the metabolic fate of these compounds through intricate biochemical networks.[2][3] This powerful technique provides unparalleled insights into metabolic pathway activity, flux rates, and the regulation of cellular processes in both healthy and diseased states.[4][5] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of experimental systems, including human studies, making them highly valuable for clinical and translational research.[3][6] This guide provides a comprehensive overview of the core principles, experimental methodologies, data analysis workflows, and applications of stable isotope tracing in metabolic research, with a particular focus on its relevance to drug development.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules synthesized before and after the introduction of a labeled substrate.[3] Cells cultured in a medium containing a stable isotope-labeled nutrient will incorporate the heavy isotope into newly synthesized biomolecules. These labeled molecules are chemically identical to their unlabeled counterparts but possess a higher mass, which can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Isotopes and Isotopologues: Isotopes are atoms of the same element that have a different number of neutrons. For instance, the most common isotope of carbon is ¹²C, while a stable heavy isotope is ¹³C. When a molecule is labeled with one or more stable isotopes, it is referred to as an isotopologue. A mass spectrometer can differentiate between the unlabeled molecule (M+0) and its isotopologues (M+1, M+2, etc.), providing a quantitative measure of the extent of labeling.[7]

Experimental Design and Protocols

A successful stable isotope tracing experiment hinges on meticulous planning and execution, from the selection of the appropriate tracer to the method of sample collection and analysis.

Tracer Selection

The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation.

-

¹³C-Glucose: Universally labeled [U-¹³C]-glucose is widely used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][8] Position-specific labeled glucose, such as [1,2-¹³C₂]-glucose, can be employed to differentiate between glycolysis and the PPP.[4][9]

-

¹⁵N-Glutamine: Labeled glutamine is used to study amino acid metabolism and its contribution to the TCA cycle, particularly in cancer cells that exhibit glutamine addiction.[4][8]

-

²H (Deuterium): Deuterated water (D₂O) can be used to label a wide range of molecules and is particularly useful for studying the synthesis of fatty acids, cholesterol, and glucose.[5]

Experimental Systems and Tracer Administration

Stable isotope tracing can be applied to various experimental systems, each requiring a specific method of tracer administration.

-

Cell Culture: In in vitro studies, the tracer is typically introduced by replacing the standard culture medium with a medium containing the labeled substrate.[10]

-

Animal Models: In in vivo studies using animal models, tracers can be administered through intravenous infusion, intraperitoneal injection, or oral gavage.[6][11][12]

-

Human Studies: In clinical research, stable isotope tracers are administered orally or via intravenous infusion under controlled conditions.[4][6]

Detailed Experimental Protocols

Reproducible and accurate results depend on standardized protocols for cell culture, labeling, and metabolite extraction.

Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

-

Cell Culture and Labeling:

-

Culture adherent mammalian cells to approximately 80% confluency in standard growth medium.

-

Remove the standard medium and wash the cells twice with pre-warmed, phosphate-buffered saline (PBS).

-

Replace the PBS with a labeling medium containing the desired concentration of the ¹³C-labeled glucose tracer (e.g., [U-¹³C]-glucose).

-

Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites. The optimal labeling time depends on the metabolic pathway of interest and should be determined empirically.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Rapidly quench metabolic activity by adding ice-cold 80% methanol.[13] Alternatively, for a more rapid quenching, snap-freeze the cells by adding liquid nitrogen directly to the culture dish before adding the cold methanol.[13][14]

-

Scrape the cells from the dish and collect the cell suspension in a microcentrifuge tube.

-

Centrifuge the suspension at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[13]

-

Collect the supernatant, which contains the polar metabolites.

-

The resulting extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

-

Protocol 2: Stable Isotope Tracer Infusion in Mice

-

Tracer Preparation and Administration:

-

Prepare a sterile solution of the stable isotope tracer (e.g., [U-¹³C]-glucose) in saline at the desired concentration.[11][12]

-

Administer the tracer to the mouse via intravenous (tail vein) infusion or intraperitoneal injection.[11][12] The dosage and infusion rate should be optimized based on the specific tracer and experimental goals.[6]

-

-

Tissue Collection and Quenching:

-

At a predetermined time point after tracer administration, euthanize the mouse.

-

Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[15] This step is critical to prevent post-mortem changes in metabolite levels.

-

Store the frozen tissue at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled solvent mixture, typically a combination of methanol, acetonitrile, and water, using a bead beater or other homogenization equipment.[15][16]

-

Centrifuge the homogenate at high speed to pellet tissue debris and proteins.

-

Collect the supernatant containing the metabolites for subsequent analysis.

-

Analytical Methods

The analysis of stable isotope-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of heavy isotopes results in a predictable mass shift in the metabolite, allowing for the quantification of different isotopologues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. For polar metabolites, a derivatization step is often required to increase their volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used to analyze a wide range of metabolites without the need for derivatization. Different LC column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate metabolites based on their polarity.[17]

Table 1: Typical LC-MS Instrument Parameters for Metabolic Tracing [17]

| Parameter | Specification | Notes |

| Column | Merck SeQuant ZIC-pHILIC (5 µm, 100 × 2.1 mm) | HILIC separation for polar metabolites.[17] |

| Mobile Phase A | 20 mM Ammonium Carbonate in Water | Aqueous mobile phase. |

| Mobile Phase B | Acetonitrile | Organic mobile phase. |

| Flow Rate | 0.2 mL/min | Standard flow rate for analytical LC. |

| Injection Volume | 5 µL | Dependent on sample concentration and instrument sensitivity. |

| Ionization Mode | ESI Positive and Negative | To detect a broad range of metabolites. |

| Scan Range | 70-1000 m/z | Covers the mass range of most common metabolites. |

| Resolution | > 70,000 | High resolution is crucial for resolving isotopologues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the isotopic label within a molecule. While generally less sensitive than MS, NMR is a powerful tool for elucidating complex metabolic pathways and determining positional isotopomer distributions.[2][3][18] ¹³C NMR, in particular, can be used to measure metabolic fluxes non-invasively in vivo.[3]

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized software and a thorough understanding of the underlying principles.

Data Processing Workflow

A typical data processing workflow for stable isotope tracing experiments involves several key steps.

Diagram 1: Data Processing Workflow

Caption: Data processing workflow for natural abundance correction.[19]

Natural Abundance Correction

A critical step in the data analysis workflow is the correction for the natural abundance of stable isotopes.[1][8][20][21][22] For example, approximately 1.1% of all carbon atoms in nature are ¹³C.[22] Failure to correct for this natural abundance will lead to an overestimation of the tracer's contribution to the measured isotopologue distribution.[22] Several software tools are available to perform this correction using matrix-based algorithms.[19][21]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions.[5][23][24][25] By fitting a mathematical model of cellular metabolism to the experimentally determined isotopologue distribution data, MFA can provide a detailed picture of the metabolic state of the cell.[25][26]

Table 2: Commonly Used Software Tools for Metabolic Flux Analysis [24][27][28][29]

| Software | Key Features | Reference |

| INCA | Isotopomer network compartmental analysis, non-stationary MFA. | [23][29] |

| FiatFlux | ¹³C metabolic flux analysis from glucose experiments. | [27][29] |

| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. | [29] |

| 13CFLUX2 | Metabolic flux analysis with carbon labeling. | [29] |

| MFA Suite™ | A toolkit including INCA, ETA, and PIRAMID for a comprehensive MFA workflow. | [23] |

Applications in Metabolic Research and Drug Development

Stable isotope tracing has a wide range of applications in both basic and translational research.

Elucidating Metabolic Pathways

Stable isotope tracers are instrumental in mapping the intricate network of metabolic pathways. For example, by using specifically labeled glucose tracers, researchers can quantify the relative contributions of glycolysis and the pentose phosphate pathway to glucose metabolism.[4][9][10][30][31]

Table 3: Representative Metabolic Flux Data from ¹³C-Glucose Tracing in Cancer Cells [4][26]

| Metabolic Flux | Condition A (e.g., Control) | Condition B (e.g., Drug Treatment) |

| Glycolysis | 100 ± 10 | 60 ± 8 |

| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 25 ± 3 |

| TCA Cycle (from Glucose) | 8 ± 1 | 5 ± 0.5 |

| Lactate Production | 90 ± 9 | 55 ± 7 |

| Flux values are presented as relative units (e.g., % of glucose uptake). |

Understanding Disease Metabolism

Metabolic reprogramming is a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders.[8][32] Stable isotope tracing allows researchers to identify these metabolic alterations and gain insights into the underlying disease mechanisms.[8][11][32] For example, many cancer cells exhibit increased glutamine metabolism to fuel the TCA cycle, a phenomenon that can be readily investigated using ¹⁵N- or ¹³C-labeled glutamine.[8]

Drug Discovery and Development

Stable isotope tracing plays a crucial role in drug discovery and development by:

-

Target Identification and Validation: By elucidating the metabolic pathways that are dysregulated in a particular disease, stable isotope tracing can help to identify and validate novel drug targets.

-

Mechanism of Action Studies: This technique can be used to determine how a drug modulates metabolic pathways, providing valuable information about its mechanism of action.

-

Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy.

Signaling Pathways and Metabolic Regulation

Metabolic pathways are tightly regulated by complex signaling networks. Stable isotope tracing can be used to investigate how these signaling pathways control metabolic fluxes.

PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and metabolism. Activation of this pathway is known to promote glucose uptake and glycolysis. Stable isotope tracing with ¹³C-glucose can be used to quantify the effects of PI3K/Akt/mTOR inhibitors on glycolytic flux.

Diagram 2: PI3K/Akt/mTOR Regulation of Glycolysis

Caption: The PI3K/Akt/mTOR pathway stimulates glucose uptake and glycolysis.

Conclusion

Stable isotope tracing is a powerful and versatile technique that provides a dynamic and quantitative view of cellular metabolism. Its ability to elucidate complex metabolic pathways, identify metabolic alterations in disease, and assess the effects of therapeutic interventions makes it an invaluable tool for researchers, scientists, and drug development professionals. As analytical technologies and computational tools continue to advance, the applications of stable isotope tracing in metabolic research are expected to expand even further, leading to new discoveries and the development of novel therapies for a wide range of diseases.

References

- 1. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Leukemia Cell Metabolism through Stable Isotope Tracing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 15. southalabama.edu [southalabama.edu]

- 16. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BiochemSphere [biochemicalsci.com]

- 18. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. scilit.com [scilit.com]

- 21. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 24. researchgate.net [researchgate.net]

- 25. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Algorithms and computational tools for metabolic flux analysis | Semantic Scholar [semanticscholar.org]

- 28. Software applications for flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 30. benchchem.com [benchchem.com]

- 31. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]

- 32. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

Ethanol-13C2: A Technical Guide for Researchers in Drug Development

An In-depth Guide to the Commercial Availability, and Application of Doubly Labeled Ethanol in Metabolic Research

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics and their potential interactions with common substances like ethanol is paramount. Stable isotope-labeled compounds are invaluable tools in these investigations, and Ethanol-13C2 ([13CH3][13CH2]OH) offers a precise method for tracing the metabolic pathways of ethanol. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use in metabolic studies, and a discussion of its applications in drug development.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers of stable isotopes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of commercially available this compound.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % 13C) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | This compound | 70753-79-6 | ≥99% | ≥99% (CP) | 250 mg, 1 g |

| Cambridge Isotope Laboratories, Inc. | Ethanol (1,2-13C2, 99%) | 70753-79-6 | 99% | Not specified | 0.5 g, 1 g |

| Eurisotop (a subsidiary of CIL) | ETHANOL (1,2-13C2, 99%) | 70753-79-6 | 99% | ≥98% | 0.5 g, Packaged on demand |

| CP Lab Safety | This compound, min 99 atom% 13C | 70753-79-6 | min 99% | Not specified | 250 mg |

| Santa Cruz Biotechnology | This compound | 70753-79-6 | Not specified | Not specified | Inquire for availability |

| Medical Isotopes, Inc. | This compound | 70753-79-6 | Inquire for specifications | Inquire for specifications | Inquire for availability |

| Omicron Biochemicals, Inc. | Not directly listed, but offers custom synthesis of 13C labeled compounds. | - | Custom | Custom | Custom |

| IsoLife | Not directly listed, but offers custom synthesis of 13C labeled plant products. | - | Custom | Custom | Custom |

Metabolic Pathways of Ethanol

The metabolism of ethanol in the body primarily occurs in the liver through oxidative pathways. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies using this compound. The primary enzymatic reactions involve alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), becomes more significant with chronic alcohol consumption.[1][2]

The metabolic cascade is as follows:

-

Ethanol to Acetaldehyde: In the cytoplasm of hepatocytes, ADH oxidizes ethanol to acetaldehyde, a toxic intermediate. This reaction requires nicotinamide adenine dinucleotide (NAD+) as a cofactor.[3][4]

-

Acetaldehyde to Acetate: Acetaldehyde is then rapidly converted to acetate in the mitochondria by ALDH. This step also utilizes NAD+.[3][4]

-

Acetate to Acetyl-CoA: Acetate can then be converted to acetyl-CoA, which can enter the citric acid cycle or be used in fatty acid synthesis.

The MEOS pathway, primarily involving the cytochrome P450 enzyme CYP2E1, also oxidizes ethanol to acetaldehyde, particularly at higher ethanol concentrations.[1][2]

Below is a diagram illustrating the primary ethanol metabolism pathway.

Caption: Primary metabolic pathway of this compound.

Experimental Protocols

The use of this compound in metabolic studies requires careful experimental design and execution. The following sections provide detailed methodologies for in vivo administration and subsequent analysis of labeled metabolites by mass spectrometry and NMR spectroscopy.

In Vivo Administration and Sample Collection

This protocol outlines the steps for administering this compound to a model organism and collecting biological samples for analysis.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., mouse, rat)

-

Gavage needles or infusion pump

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Liquid nitrogen or dry ice

-

-80°C freezer

Procedure:

-

Preparation of Dosing Solution: Prepare a sterile solution of this compound in saline at the desired concentration. The concentration will depend on the specific research question and the animal model being used.

-

Animal Preparation: Acclimate the animals to the experimental conditions. Depending on the study design, animals may be fasted to achieve a metabolic steady state.

-

Administration: Administer the this compound solution to the animals. This can be done via oral gavage for studies mimicking alcohol consumption or via intravenous infusion for precise control over blood alcohol concentration.

-

Blood Sampling: Collect blood samples at predetermined time points post-administration. For example, samples can be taken at 0, 15, 30, 60, 120, and 240 minutes.

-

Plasma/Serum Separation: Immediately after collection, centrifuge the blood samples to separate plasma or serum.

-

Tissue Collection: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, adipose tissue).

-

Quenching Metabolism: Immediately freeze the plasma/serum and tissue samples in liquid nitrogen or on dry ice to quench all metabolic activity.

-

Storage: Store all samples at -80°C until analysis.

The following diagram illustrates a general workflow for an in vivo this compound tracing experiment.

References

- 1. Ethanol (1,2-¹³Câ, 99%) <6% water | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Cambridge Isotope Laboratories ETHANOL (1,2-13C2, 99%) (, 1 G, 70753-79-6, | Fisher Scientific [fishersci.com]

- 3. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Liquid chromatography : mass spectrometry study of two biochemical alcohol markers - Karolinska Institutet - Figshare [openarchive.ki.se]

Navigating the Landscape of Ethanol-13C2: A Technical Guide to Safety and Handling for Researchers

For Immediate Release

This in-depth technical guide provides essential safety and handling information for Ethanol-13C2, a critical isotopically labeled compound used by researchers, scientists, and drug development professionals. This document outlines the core safety protocols, experimental methodologies, and metabolic pathways associated with the use of this compound, ensuring its safe and effective application in advanced research.

Safety and Handling Guidelines

This compound, while chemically identical in reactivity to unlabeled ethanol, requires stringent safety measures due to its flammable nature and potential health hazards. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1][2] It is crucial to be aware of its hazard classifications as outlined by the Globally Harmonized System (GHS).

GHS Pictograms:

Signal Word: Danger[2]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes measures such as keeping the substance away from heat and open flames, using explosion-proof equipment, and wearing appropriate personal protective equipment.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound, primarily based on the properties of ethanol.

| Property | Value | Reference |

| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |

| Boiling Point | 78 °C (172 °F) | [1] |

| Melting Point | -114 °C (-173 °F) | [1] |

| Auto-ignition Temperature | 425 °C | |

| Lower Explosion Limit | 3.3% (v/v) | [3] |

| Upper Explosion Limit | 19.0% (v/v) | [3] |

| Vapor Density | 1.6 (Air = 1.0) | [3] |

| Toxicity (Oral LD50, Rat) | 10,470 mg/kg | [4] |

| Toxicity (Inhalation LC50, Rat) | 117-125 mg/L (4h) | [4] |

Handling and Storage

Proper handling and storage are critical to mitigate the risks associated with this compound.

-

Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, especially when using volumes greater than 500 milliliters.[5]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][5] Use only non-sparking tools.

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1] Ethanol should not be stored in standard refrigerators; only explosion-proof refrigerators are suitable.[5]

-

Materials to Avoid: Avoid contact with strong oxidizing agents.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., Butyl rubber or neoprene) and a lab coat or flame-retardant antistatic protective clothing.[1]

-

Respiratory Protection: If working in areas with high vapor concentrations, use a NIOSH-approved respirator.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Spills: For small spills, absorb with an inert material and dispose of as hazardous waste.[5] For large spills, evacuate the area and contact emergency services.[5] Do not let the product enter drains.[1][6]

-

Fire: Use alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish a fire. Water may be ineffective but can be used to cool containers.[4]

-

First Aid:

-

Inhalation: Move the person to fresh air.[1]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[1]

-

Disposal

This compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] It should never be poured down the drain.[5][8] Collect in a designated, properly labeled, and tightly sealed container.[7]

Experimental Protocols

This compound is a valuable tracer for studying metabolic pathways in various biological systems. The following sections outline general methodologies for its use in metabolic flux analysis (MFA).

Isotope Labeling and Cell Culture

A typical experiment involves culturing cells in a medium where a standard carbon source is replaced with this compound.

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow.

-

Medium Exchange: Once cells reach the desired confluency, replace the standard medium with a medium containing a specific concentration of [1,2-13C2]ethanol. The concentration will depend on the specific experimental goals.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ethanol.

-

Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

Analytical Techniques for Metabolite Analysis

The incorporation of 13C into downstream metabolites is typically analyzed using mass spectrometry or nuclear magnetic resonance spectroscopy.

-

Derivatization: Extracted metabolites are often derivatized to increase their volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph to separate the different metabolites.

-

MS Detection: The separated metabolites are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the fragments, allowing for the determination of the 13C labeling pattern in each metabolite.[9]

-

Combustion: The sample containing the metabolite of interest (e.g., ethanol) is combusted to CO2.

-

Gas Separation: The resulting CO2 is purified.

-

Isotope Ratio Measurement: The mass spectrometer measures the ratio of 13CO2 to 12CO2 to determine the overall 13C enrichment.[1]

-

Sample Preparation: Extracted metabolites are dissolved in a suitable deuterated solvent.

-

NMR Data Acquisition: 13C NMR spectra are acquired. The chemical shifts and coupling patterns in the spectra provide information about the position of the 13C label within the metabolite molecules.[4][5]

Metabolic Pathways and Visualization

Ethanol is primarily metabolized in the liver through oxidative pathways. The following diagrams illustrate the key metabolic routes.

Primary Ethanol Metabolism Pathway

This pathway describes the main enzymatic reactions involved in the breakdown of ethanol.

Caption: Primary metabolic pathway of this compound.

Microsomal Ethanol Oxidizing System (MEOS)

At higher ethanol concentrations, the MEOS, primarily involving the cytochrome P450 enzyme CYP2E1, becomes more significant.[10]

Caption: The Microsomal Ethanol Oxidizing System (MEOS) pathway.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a 13C tracer study using this compound.

References

- 1. oiv.int [oiv.int]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Experimental methods of ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of ¹³C Labeled Compounds in Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal applications of Carbon-13 (¹³C) labeled compounds in revolutionizing scientific understanding across various disciplines. From the non-invasive diagnosis of disease to the intricate mapping of metabolic pathways and the structural elucidation of complex molecules, ¹³C isotopes have been instrumental in advancing research and drug development. This document provides a detailed overview of key historical experiments, their methodologies, quantitative outcomes, and the logical frameworks that underpinned these groundbreaking studies.

Diagnostic Applications: The Advent of the ¹³C-Urea Breath Test

One of the most significant early applications of ¹³C labeled compounds in clinical science was the development of the ¹³C-Urea Breath Test (UBT) for the non-invasive diagnosis of Helicobacter pylori infection, a major cause of peptic ulcers and gastritis. Prior to the UBT, diagnosis required invasive endoscopic biopsies. The ¹³C-UBT offered a safe, simple, and highly accurate alternative.

The principle of the test is based on the high urease activity of H. pylori. Patients ingest ¹³C-labeled urea. If the bacterium is present in the stomach, its urease enzyme hydrolyzes the urea into ammonia and ¹³C-labeled carbon dioxide (¹³CO₂). The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. The detection of an elevated level of ¹³CO₂ in the breath is a positive indicator for H. pylori infection.[1]

Quantitative Data from Early Validation Studies

Early clinical validation studies of the ¹³C-Urea Breath Test demonstrated its high sensitivity and specificity. The following table summarizes representative data from these pioneering investigations.

| Study Cohort Size | ¹³C-Urea Dose (mg) | Test Meal | Sampling Time (minutes) | Sensitivity (%) | Specificity (%) | Reference |

| 70 | 50 | None | 10, 20, 30 | 100 | 100 | [2] |

| 140 | 100 | Citric Acid | 30 | 98.8 | 98.3 | [3] |

| 518 | 75 | Citric Acid | 15 | 99.3 | 98.9 | [4] |

Experimental Protocol: Early ¹³C-Urea Breath Test

The following protocol is a representation of the methodologies used in the early development and validation of the ¹³C-Urea Breath Test.

Patient Preparation:

-

Patients are required to fast for a minimum of 6 hours prior to the test to ensure an empty stomach.

-

Consumption of antibiotics and bismuth-containing compounds is discontinued for at least 4 weeks and 2 weeks, respectively, before the test to avoid false-negative results.[1]

Test Procedure:

-

A baseline breath sample is collected from the patient by exhaling into a collection bag. This sample is used to determine the natural abundance of ¹³CO₂ in the patient's breath.

-

The patient then ingests a solution of 75 mg of ¹³C-labeled urea dissolved in approximately 200 mL of water or a citric acid solution. The citric acid helps to slow gastric emptying and optimize the conditions for the urease reaction.[4]

-

After a specified time interval, typically 15 to 30 minutes, a second breath sample is collected.[4]

-

The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-ingestion breath samples is measured using an isotope ratio mass spectrometer.

-

An increase in the ¹³CO₂/¹²CO₂ ratio above a predetermined cut-off value in the post-ingestion sample compared to the baseline indicates a positive result for H. pylori infection.

Experimental Workflow Diagram

Elucidating Metabolism: ¹³C-Based Metabolic Flux Analysis

The use of ¹³C-labeled substrates in metabolic flux analysis (MFA) has been a cornerstone in understanding cellular physiology and metabolic engineering. By tracing the path of ¹³C atoms through metabolic networks, researchers can quantify the rates (fluxes) of intracellular reactions. Early applications of this technique, particularly in microorganisms like Escherichia coli, provided unprecedented insights into central carbon metabolism.

The fundamental principle of ¹³C-MFA involves culturing cells with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of ¹³C in these metabolites, known as mass isotopomer distributions, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular fluxes.[5]

Quantitative Data from a Historical E. coli Metabolic Flux Analysis Study

The following table presents a simplified, representative flux map from early ¹³C-MFA studies in E. coli, illustrating the relative fluxes through key pathways of central carbon metabolism. The fluxes are typically normalized to the glucose uptake rate.

| Metabolic Reaction/Pathway | Relative Flux (%) |

| Glucose uptake | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| Pyruvate -> Acetyl-CoA | 70 |

| Pyruvate -> Oxaloacetate (Anaplerosis) | 15 |

| TCA Cycle | 60 |

| Acetate Secretion | 10 |

Experimental Protocol: Early ¹³C Metabolic Flux Analysis in E. coli

This protocol outlines the general methodology employed in early ¹³C-MFA experiments with E. coli.

Cell Culture and Labeling:

-

E. coli is cultured in a defined minimal medium with a specific ¹³C-labeled substrate as the primary carbon source (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[6]

-

The cells are grown in a bioreactor under controlled conditions (e.g., temperature, pH, aeration) to achieve a metabolic and isotopic steady state. This ensures that the metabolic fluxes and the labeling patterns of intracellular metabolites are constant over time.

-

Once the culture reaches a steady state, cell samples are rapidly harvested.

Metabolite Extraction and Analysis:

-

Metabolism is quenched immediately upon harvesting by rapidly exposing the cells to a cold solvent (e.g., -20°C methanol) to halt enzymatic activity.

-

Intracellular metabolites are extracted from the cells.

-

The protein fraction of the cell biomass is hydrolyzed to release amino acids.

-

The isotopic labeling patterns of the proteinogenic amino acids are determined by GC-MS. The labeling patterns of these amino acids reflect the labeling of their precursor metabolites in the central carbon pathways.

Flux Calculation:

-

A stoichiometric model of the central carbon metabolism of E. coli is constructed.

-

The measured mass isotopomer distributions of the amino acids are used as input for a computational model.

-

An optimization algorithm is used to estimate the set of metabolic fluxes that best reproduce the experimental labeling data.

Metabolic Pathway and Flux Analysis Workflow

Structural Elucidation: The Power of ¹³C NMR Spectroscopy

The development of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in the 1970s provided a powerful, non-destructive method for determining the carbon skeleton of organic molecules. The natural abundance of the ¹³C isotope is only about 1.1%, which, combined with its lower magnetogyric ratio, makes ¹³C NMR inherently less sensitive than proton (¹H) NMR. However, the development of Fourier transform techniques and proton decoupling methods made routine ¹³C NMR spectroscopy feasible.

A key historical application of ¹³C NMR was in the structural elucidation of natural products and other complex organic molecules. For example, it played a crucial role in confirming the structure of antibiotics like penicillin. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides information about the electronic environment of the carbon atom.

Quantitative Data: ¹³C NMR Chemical Shifts of Penicillin G

The following table provides the assigned ¹³C NMR chemical shifts for Penicillin G, a foundational antibiotic, as determined in early spectroscopic studies. These chemical shifts serve as a "fingerprint" for the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 65.2 |

| C-3 | 46.1 |

| C-5 | 58.9 |

| C-6 | 57.1 |

| C-7 (Amide C=O) | 174.9 |

| C-8 (Carboxyl C=O) | 176.5 |

| C-9 (Benzyl CH₂) | 43.2 |

| C-10 (Benzyl C-1) | 136.2 |

| C-11, C-15 (Benzyl C-2, C-6) | 129.8 |

| C-12, C-14 (Benzyl C-3, C-5) | 128.9 |

| C-13 (Benzyl C-4) | 127.0 |

| C-16 (Methyl) | 27.2 |

| C-17 (Methyl) | 31.0 |

Data is representative of early assignments and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: Early ¹³C NMR Spectroscopy for Structural Elucidation

This protocol describes the general steps involved in acquiring a ¹³C NMR spectrum for the purpose of structural elucidation in the 1970s.

Sample Preparation:

-

A sufficient quantity of the purified compound (typically several milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The deuterated solvent is used to avoid strong solvent signals in the ¹H spectrum and for the deuterium lock signal.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shift scale.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the magnet of the NMR spectrometer.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field strength.

-

The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp spectral lines.

-

A series of radiofrequency pulses are applied to the sample to excite the ¹³C nuclei.

-

The resulting free induction decay (FID) signal is detected.

-

To improve the signal-to-noise ratio, multiple FIDs are acquired and averaged.

-

Proton decoupling is applied during the acquisition to collapse the carbon-proton spin-spin coupling, resulting in a spectrum with single sharp peaks for each carbon atom.

Data Processing and Interpretation:

-

The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts of the peaks are measured relative to the TMS signal.

-

The number of signals indicates the number of unique carbon environments in the molecule.

-

The chemical shifts are compared to established correlation charts to infer the types of carbon atoms present (e.g., alkyl, alkene, aromatic, carbonyl).

Logical Relationship Diagram for Structural Elucidation

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13 C Metabolic Flux Analysis of Escherichia coli Engineered for Gamma-Aminobutyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. 3.3.6. Determination of 13C-NMR and 1H-NMR Spectroscopy [bio-protocol.org]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental principles of metabolic flux analysis using 13C tracers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis workflows of 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways, offering critical insights into cellular physiology in various contexts, including disease research and drug development.[1][2] By tracing the flow of 13C-labeled substrates through metabolic networks, researchers can elucidate how cells utilize nutrients and regulate their metabolism.[3]

Core Principles of 13C Metabolic Flux Analysis

13C-MFA is predicated on the introduction of a substrate enriched with the stable isotope carbon-13 (¹³C) into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these isotopes within the metabolites, known as isotopomer patterns, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

These experimentally determined labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular metabolic fluxes.[4] The core principle is that the pattern of ¹³C labeling in metabolites is highly sensitive to the relative activities of different metabolic pathways. By comparing the measured isotopomer distributions to those predicted by the model for a given set of fluxes, the most likely flux distribution can be determined through computational optimization.

The overall workflow of a 13C-MFA experiment can be summarized in five key steps:

-